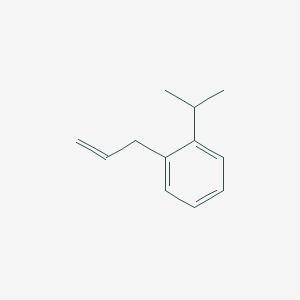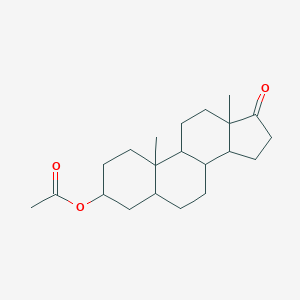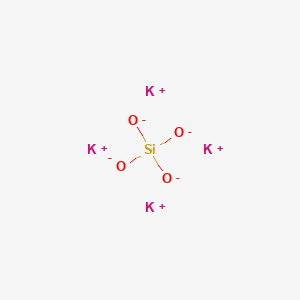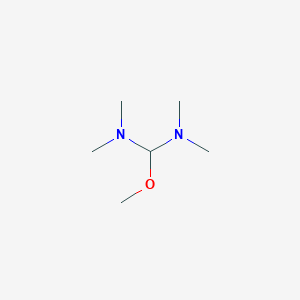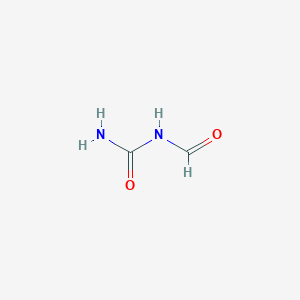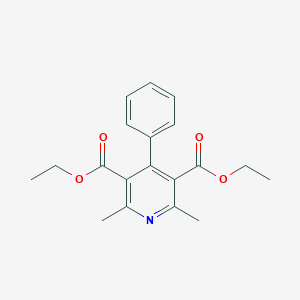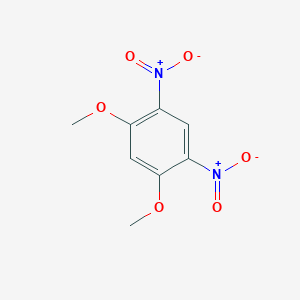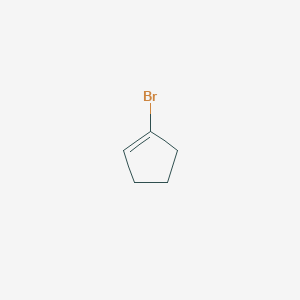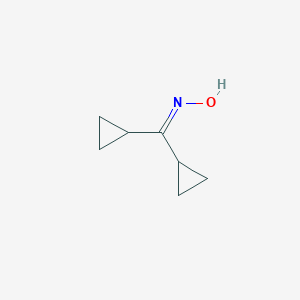![molecular formula C14H8N2O8S2 B075283 2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid CAS No. 1170-38-3](/img/structure/B75283.png)
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid, commonly known as DTNB, is a chemical compound that is widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and most organic solvents. It is a derivative of nitrobenzoic acid and is often used in biochemical assays to measure the concentration of thiol-containing compounds.
Wirkmechanismus
DTNB reacts with thiol-containing compounds through a thiol-disulfide exchange reaction. The reaction involves the transfer of a sulfur atom from the thiol group to the disulfide bond in DTNB, producing a mixed disulfide product and 2-nitro-5-thiobenzoic acid. The yellow color produced by the reaction is due to the formation of the 2-nitro-5-thiobenzoic acid.
Biochemische Und Physiologische Effekte
DTNB has no known biochemical or physiological effects on its own. It is used primarily as a tool in biochemical assays to measure the concentration of thiol-containing compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DTNB in biochemical assays is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be performed in a variety of sample types, including blood, urine, and tissue samples. One limitation of using DTNB is that it can be affected by interfering substances in the sample, such as proteins and other reducing agents.
Zukünftige Richtungen
There are several potential future directions for the use of DTNB in scientific research. One area of interest is the development of new assays that utilize DTNB to measure other types of compounds, such as reactive oxygen species and reactive nitrogen species. Another area of interest is the development of new methods for detecting thiol-containing compounds in vivo, which could have important applications in disease diagnosis and treatment. Finally, there is interest in exploring the potential use of DTNB in drug discovery and development, particularly in the development of new drugs that target thiol-containing enzymes and proteins.
Synthesemethoden
DTNB can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dinitrochlorobenzene with sodium thiosulfate to produce 2,4-dinitrophenylthiosulfonic acid. This compound can then be reacted with 2-mercaptobenzoic acid to produce DTNB.
Wissenschaftliche Forschungsanwendungen
DTNB is widely used in scientific research, particularly in the field of biochemistry. It is often used to measure the concentration of thiol-containing compounds, such as glutathione, in biological samples. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This assay is commonly used in studies of oxidative stress, antioxidant activity, and redox signaling.
Eigenschaften
CAS-Nummer |
1170-38-3 |
|---|---|
Produktname |
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
Molekularformel |
C14H8N2O8S2 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[(2-carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
DUXMDNPYAFSEDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Andere CAS-Nummern |
1170-38-3 |
Synonyme |
2,2'-Dithiobis(5-nitrobenzoic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




